3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with acetyl chloride in the presence of acetic anhydride and sodium acetate under reflux . This reaction yields the desired compound with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its applications include the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1,3-diphenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.
4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one: Another related compound with similar synthetic routes.
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties and structural similarities.
Uniqueness: What sets 3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione apart is its unique dihydropyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
1158365-87-7 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C19H15N3O3/c1-12(23)16-15-17(22(20-16)14-10-6-3-7-11-14)19(25)21(18(15)24)13-8-4-2-5-9-13/h2-11,15,17H,1H3 |
InChI Key |
NYIDLVHKPFMIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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